4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
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Overview
Description
4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a complex organic compound with the molecular formula C23H19IN2O4 and a molecular weight of 514.323 g/mol . This compound is notable for its unique structure, which includes both iodobenzoate and carbohydrazonoyl functional groups.
Preparation Methods
The synthesis of 4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 4-Methylphenoxyacetyl Intermediate: This step involves the reaction of 4-methylphenol with chloroacetic acid in the presence of a base to form 4-methylphenoxyacetic acid.
Acylation: The 4-methylphenoxyacetic acid is then reacted with hydrazine to form the carbohydrazide intermediate.
Coupling with 2-Iodobenzoic Acid: The final step involves coupling the carbohydrazide intermediate with 2-iodobenzoic acid under appropriate conditions to form the target compound.
Chemical Reactions Analysis
4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The carbohydrazonoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The iodobenzoate group can participate in halogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar compounds include:
4-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate: This compound has a similar structure but with a methyl group in the meta position instead of the para position.
4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate: This compound has a methyl group on the benzoate ring instead of an iodine atom.
The uniqueness of 4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
303087-33-4 |
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Molecular Formula |
C23H19IN2O4 |
Molecular Weight |
514.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C23H19IN2O4/c1-16-6-10-18(11-7-16)29-15-22(27)26-25-14-17-8-12-19(13-9-17)30-23(28)20-4-2-3-5-21(20)24/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
GMADIQDUSSMGHR-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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